5-(3,5-dimethoxyphenyl)pentanoic Acid
Description
5-(3,5-Dimethoxyphenyl)pentanoic acid is a carboxylic acid derivative featuring a pentanoic acid backbone substituted with a 3,5-dimethoxyphenyl group. This compound is notable for its role as an intermediate in pharmaceutical synthesis, such as in the preparation of AZD 4547, a targeted anticancer agent . Its antimycobacterial properties have been indirectly inferred from studies on structurally related carboxylic acids .
Properties
Molecular Formula |
C13H18O4 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
5-(3,5-dimethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C13H18O4/c1-16-11-7-10(8-12(9-11)17-2)5-3-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
KZUKXEALPOODOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CCCCC(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-dimethoxyphenyl)pentanoic acid typically involves the reaction of 3,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethoxyphenyl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Halogenation or nitration of the aromatic ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst
Major Products
Oxidation: 5-(3,5-Dimethoxyphenyl)pentan-2-one
Reduction: 5-(3,5-Dimethoxyphenyl)pentanol
Substitution: 5-(3,5-Dichlorophenyl)pentanoic acid
Scientific Research Applications
5-(3,5-Dimethoxyphenyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3,5-dimethoxyphenyl)pentanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses
Comparison with Similar Compounds
Substituted Phenylpentanoic Acids
The following table summarizes key structural analogs, their substituents, and properties:
Key Observations :
- Methoxy vs.
- Chloro Substitution : The dichloro derivative (CAS 172168-00-2) exhibits higher reactivity and toxicity, limiting its therapeutic use despite structural similarity .
- Ketone Functionalization: The 5-oxo group in analogs like 5-(4-methoxy-3,5-dimethylphenyl)-5-oxo-pentanoic acid introduces keto-enol tautomerism, which may influence binding to biological targets .
Chain-Length Variants
- 3-(3,5-Dimethoxyphenyl)propionic acid: A shorter-chain analog (C₁₁H₁₄O₄) synthesized via aldol condensation. Used in the same pathway as this compound but with reduced steric bulk, favoring easier synthetic modification .
- Valeric Acid (Pentanoic Acid): The unsubstituted parent compound (C₅H₁₀O₂) lacks aromatic groups, resulting in weaker antimicrobial activity compared to its substituted derivatives .
Functional Group Analogs
- 5-(30,50-Dihydroxyphenyl)-pentanoic Acid: Hydroxyl groups replace methoxy, increasing polarity and reducing antimycobacterial efficacy due to decreased lipophilicity .
- Ethyl 2-cyano-5-(3,5-dimethoxyphenyl)-3-oxopentanoate: An ester derivative with a cyano group, highlighting the versatility of the core structure in generating intermediates for drug discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
